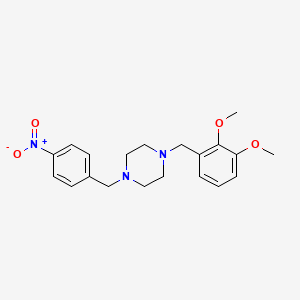![molecular formula C17H27ClN2O B6049857 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6049857.png)
2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol, also known as clopenthixol, is a psychoactive drug that belongs to the class of thioxanthene derivatives. It is mainly used as an antipsychotic medication for the treatment of schizophrenia, bipolar disorder, and other mental illnesses.
作用機序
The exact mechanism of action of 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the blockade of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking dopamine receptors, 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol can reduce the activity of the dopamine system, which is thought to be overactive in patients with schizophrenia and bipolar disorder.
Biochemical and Physiological Effects
Clopenthixol can have a range of biochemical and physiological effects on the body. For example, it can cause changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. These effects can contribute to the therapeutic efficacy of 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol, but they can also cause side effects and complications in some patients.
実験室実験の利点と制限
Clopenthixol has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. Moreover, 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol has been extensively studied in clinical trials, which provide valuable data on its safety and efficacy. However, there are also some limitations to using 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol in lab experiments. For example, its effects can vary depending on the dose, route of administration, and individual patient factors. Moreover, 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol can interact with other medications and substances, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol. One area of interest is the development of new formulations and delivery methods that can improve its therapeutic efficacy and reduce its side effects. Another area of focus is the investigation of the molecular mechanisms underlying its pharmacological effects, which could lead to the discovery of new targets for drug development. Additionally, more research is needed to explore the potential applications of 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol in other psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
Conclusion
In conclusion, 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol is a psychoactive drug that has been extensively studied for its therapeutic effects in schizophrenia, bipolar disorder, and other mental illnesses. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Clopenthixol has the potential to be a valuable research tool and a promising therapeutic agent for the treatment of various neuropsychiatric disorders.
合成法
Clopenthixol can be synthesized by reacting 4-chlorobenzyl chloride with isobutylpiperazine in the presence of sodium carbonate. The resulting product is then treated with ethylene oxide to obtain 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol. This synthesis method has been extensively studied and optimized, and it is considered a reliable and efficient way to produce 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol.
科学的研究の応用
Clopenthixol has been widely used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Several studies have shown that 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol can effectively reduce the symptoms of schizophrenia and bipolar disorder, such as hallucinations, delusions, and mood swings. Moreover, 2-[4-(4-chlorobenzyl)-1-isobutyl-2-piperazinyl]ethanol has been shown to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety disorders and insomnia.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O/c1-14(2)11-20-9-8-19(13-17(20)7-10-21)12-15-3-5-16(18)6-4-15/h3-6,14,17,21H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJFPEHPKWBXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6049785.png)
![2,4-dichloro-N-[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B6049809.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B6049812.png)
![potassium (3-{ethyl[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}-2-hydroxypropyl)methylsulfamate](/img/structure/B6049819.png)
![N-(5-fluoro-2-methylphenyl)-5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6049823.png)
![2'-(2-methoxyethyl)-4'-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B6049830.png)
![1-[4-(4-methylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6049831.png)
![5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6049843.png)
![ethyl 2-anilino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6049844.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-1-isobutyl-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6049865.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)